5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one
Description
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-4-2-11(3-5-13)8-16-9-12-6-7-15-17(12)10-14(16)18/h2-7H,8-10H2,1H3 |
InChI Key |
ROPDWVNTKKOSIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=CC=NN3CC2=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one
General Synthetic Strategy
The synthesis of 5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one generally follows a two-stage approach:
- Construction of the pyrazolo[1,5-a]pyrazin-6-one core via cyclocondensation reactions involving hydrazine derivatives and appropriate diketone or ketoester precursors.
- Introduction of the 4-methoxybenzyl substituent through alkylation or condensation reactions on the pyrazolo core.
This approach aligns with established methods for polysubstituted pyrazoles and fused pyrazolo systems, as detailed in the literature.
Synthesis of the Pyrazolo[1,5-a]pyrazin-6-one Core
Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives
A common and efficient method involves the cyclocondensation of 1,3-diketones or 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines. This reaction rapidly forms the pyrazole ring, which can be further elaborated into fused systems.
- Typical Conditions: Reflux in ethanol or other suitable solvents.
- Catalysts: Acidic or neutral conditions; sometimes nano-ZnO catalysis is employed for green synthesis with high yields (~95%).
- Yields: Generally high, 80–95%.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,3-diketone + hydrazine | Reflux, EtOH | 80–95 | Formation of pyrazole intermediate |
| 2 | Further cyclization | Acid/base catalysis | 70–90 | Formation of fused pyrazolo[1,5-a]pyrazin-6-one |
This method is adaptable to various substituents, including aromatic groups that can be introduced via substituted diketones or hydrazines.
Cycloaddition and Oxidative Aromatization
Alternative approaches include 1,3-dipolar cycloaddition reactions of diazocarbonyl compounds with alkynes, followed by oxidation to aromatize the pyrazole ring. This method can be useful for constructing complex pyrazole derivatives with good regioselectivity and yields (up to 89%).
Representative Synthetic Route (Proposed)
- Step 1: Synthesis of 5-aminopyrazole intermediate by cyclocondensation of a suitable β-diketone with hydrazine hydrate.
- Step 2: Condensation of the 5-aminopyrazole with 4-methoxybenzaldehyde under acidic conditions to form a Schiff base intermediate.
- Step 3: Cyclization and reduction or oxidation steps to yield the fused 4,7-dihydropyrazolo[1,5-a]pyrazin-6-one core bearing the 4-methoxybenzyl substituent.
Data Tables Summarizing Key Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Starting materials | 1,3-diketones, hydrazine derivatives, 4-methoxybenzaldehyde | Commercially available |
| Solvents | Ethanol, DMF, methanol | Polar protic/aprotic |
| Catalysts | Nano-ZnO, acid catalysts (p-TSA), bases (LDA) | 5–10 mol% |
| Temperature | Room temperature to reflux (~25–110°C) | 25–110°C |
| Reaction time | 30 min to 4 hours | Depends on step |
| Yield (%) | 60–95% | High yields achievable |
| Purification methods | Recrystallization, column chromatography | Standard organic techniques |
Research Results and Analysis
- Yields and Efficiency: The nano-ZnO catalyzed method for pyrazole formation offers excellent yields (up to 95%) with short reaction times and environmentally friendly profiles.
- Regioselectivity: The condensation of 5-aminopyrazoles with aromatic aldehydes can lead to regioisomeric products depending on substituent sterics; careful selection of reaction conditions can favor the desired isomer.
- Catalyst Reusability: Certain catalysts like nano-ZnO and copper triflate ionic liquids have been reported to be reusable for multiple cycles without significant loss of activity.
- Reaction Conditions: Solvent-free or green chemistry approaches (e.g., sonication, microwave irradiation) have been explored to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often carried out under specific conditions to achieve the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies related to enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications and is investigated for its effects on various biological pathways.
Industry: The compound is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 5-[(4-methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one can be contextualized by comparing it to related pyrazolo[1,5-a]pyrimidines, pyrazolo[1,5-a]pyrazines, and their derivatives. Key structural and functional differences are outlined below:
Structural Analogues and Substituent Effects
- Substituent Impact :
- Methoxy groups (e.g., 4-methoxyphenyl in the target compound) improve solubility and membrane permeability .
- Nitrile groups (e.g., in 2-aryl-3-carbonitriles) enhance enzyme inhibition (e.g., CDK2) by forming hydrogen bonds with active sites .
- Nitro groups (e.g., in 6-nitro derivatives) may serve as precursors for oxidative aromatization, increasing aromaticity and stability .
Biological Activity
5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one (CAS: 2891598-75-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by various research findings and case studies.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- CAS Number : 2891598-75-5
- Purity : 97%
Synthesis
The synthesis of 5-[(4-methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one typically involves the cyclocondensation of appropriate starting materials, including 4-methoxybenzyl derivatives and hydrazones. The synthetic route allows for structural modifications that can enhance biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
-
Inhibition of Tumor Cell Proliferation :
- In vitro studies demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it showed IC50 values of 0.57 µM against HL-60 and 0.18 µM against MV4-11 cell lines, indicating strong efficacy as a BRD4 inhibitor, which is crucial in cancer progression .
- Mechanism of Action :
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer and other diseases:
- Topoisomerase Inhibition :
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
